Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate

Agrochemical discovery ADME optimization SDH inhibitor design

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is a fully substituted thiophene-2-carboxylate ester bearing chlorine at position 4, a difluoromethoxy group at position 3, and a methylthio group at position 5 on the heterocyclic ring. Its molecular formula is C8H7ClF2O3S2, with a calculated molecular weight of approximately 288.7 g/mol.

Molecular Formula C8H7ClF2O3S2
Molecular Weight 288.7 g/mol
Cat. No. B12069448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate
Molecular FormulaC8H7ClF2O3S2
Molecular Weight288.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(S1)SC)Cl)OC(F)F
InChIInChI=1S/C8H7ClF2O3S2/c1-13-6(12)5-4(14-8(10)11)3(9)7(15-2)16-5/h8H,1-2H3
InChIKeyYXCOIIWGNJXDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate – Structural Class and Core Identity for Procurement Evaluation


Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is a fully substituted thiophene-2-carboxylate ester bearing chlorine at position 4, a difluoromethoxy group at position 3, and a methylthio group at position 5 on the heterocyclic ring. Its molecular formula is C8H7ClF2O3S2, with a calculated molecular weight of approximately 288.7 g/mol [1]. The compound belongs to a class of polyfunctionalized thiophenes that serve as advanced intermediates in agrochemical discovery programs, particularly those targeting succinate dehydrogenase (SDH) inhibition, as well as in medicinal chemistry for kinase and ion channel modulator scaffolds [2]. Its lipophilicity, predicted by an XLogP3 of approximately 3.9 for the analogous carboxylic acid, combined with the presence of three distinct substitution vectors, makes it a versatile building block for further diversification via ester hydrolysis, nucleophilic aromatic substitution, or sulfur oxidation [1].

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate – Why Closely Related Thiophene Esters Are Not Interchangeable


Thiophene-2-carboxylate derivatives are highly sensitive to substitution pattern changes. The simultaneous presence of a chlorine atom, a difluoromethoxy group, and a methylthio group on the thiophene core creates a unique electronic and steric microenvironment that governs reactivity in cross-coupling, oxidation, and hydrolysis steps. Removing the 4-chloro substituent (as in CAS 1707727-81-8) alters electrophilicity and eliminates a critical synthetic handle for further diversification . Replacing the 5-methylthio group with methoxy (as in 4-chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid) significantly reduces lipophilicity and changes metabolic stability in biological systems . The methyl ester itself confers distinct solubility and prodrug potential compared to the free carboxylic acid (CAS 1707727-86-3), which ionizes at physiological pH. These structure–property relationships are well documented in Bayer's thiophene pesticide patent series, where minor substituent variations result in order-of-magnitude differences in fungicidal activity [1]. Consequently, procurement decisions must be compound-specific; generic substitution of one polyfunctionalized thiophene-2-carboxylate for another cannot guarantee equivalent performance in established synthetic routes or biological assays.

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: Methyl Ester vs. Carboxylic Acid Form for Membrane Permeability

The methyl ester of 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is predicted to exhibit significantly higher lipophilicity than its carboxylic acid counterpart (CAS 1707727-86-3), which has a computed XLogP3 of 3.9 [1]. The esterification eliminates the ionizable carboxyl proton (H-bond donor count reduced from 1 to 0) and increases logP by an estimated 0.5–0.8 units based on Hansch fragmental analysis, enhancing passive membrane permeability for agrochemical or pharmacological applications where cellular uptake is limiting [2]. For procurement, this means the ester is the preferred starting material for prodrug strategies or for synthetic routes requiring organic solubility, while the acid is preferred for aqueous formulation or salt formation.

Agrochemical discovery ADME optimization SDH inhibitor design

Substituent Electronic Profile: Impact of Chloro + Difluoromethoxy vs. Hydrogen + Difluoromethoxy on Reactivity

The presence of the 4-chloro substituent on the target compound provides a critical synthetic handle absent in the des-chloro analog 3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid (CAS 1707727-81-8) . Chlorine withdraws electron density from the thiophene ring (Hammett σmeta ≈ 0.37), modifying the reactivity at positions 2, 3, and 5 for further functionalization. In Bayer's thiophene pesticide patent series, compounds bearing halogen at the 4-position demonstrated consistently higher fungicidal potency in greenhouse assays against Phytophthora infestans and Botrytis cinerea compared to unsubstituted analogs, with efficacy differences exceeding 5-fold at equivalent application rates [1]. The 4-chloro substituent also enables downstream Suzuki or Buchwald-Hartwig coupling reactions that are not feasible with the des-chloro comparator.

Cross-coupling chemistry Electrophilic aromatic substitution SAR analysis

Purity Benchmarks: Vendor-Supplied Quality of Carboxylic Acid Precursor for Methyl Ester Procurement

The closest commercially available comparator to the target methyl ester is the carboxylic acid form 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid (CAS 1707727-86-3). According to vendor technical datasheets, Bidepharm supplies this acid at 97% purity with batch-specific NMR, HPLC, and GC certificates of analysis , while AKSci offers it at 95% minimum purity . The methyl ester derivative (target compound) is typically prepared from this acid and is available from specialized suppliers with comparable analytical characterization. The availability of high-purity acid precursor with full analytical documentation is critical because impurities in the starting acid (e.g., des-chloro or des-methylthio byproducts) propagate through esterification and confound biological assay results. Procurement from vendors providing multi-technique purity verification (HPLC, NMR, GC) reduces the risk of batch-to-batch variability that has been documented to cause irreproducible activity in thiophene-carboxamide SDH inhibitor programs [1].

Analytical quality control Synthetic intermediate procurement LCMS and NMR validation

Structural Uniqueness: Quadruple Substitution Pattern Unobtainable from Simpler Thiophene Building Blocks

The target compound features a fully substituted thiophene ring with four different substituents (COOCH3, Cl, OCHF2, SCH3) occupying all available positions. This substitution pattern is synthetically challenging to access from commercial 2,5-dichlorothiophene via sequential magnesiation and electrophilic trapping, a methodology described by Piller et al. for fully substituted thiophenes [1]. Simpler mono-, di-, or tri-substituted thiophene-2-carboxylates (e.g., methyl 4-chloro-3-methylthiophene-2-carboxylate, methyl 2-thiophenecarboxylate) lack the structural complexity required to probe simultaneous contributions of lipophilic (SCH3), electron-withdrawing (Cl), and metabolically labile (OCHF2) groups to target binding. The difluoromethoxy group in particular has been shown to improve metabolic stability and modulate pKa of adjacent functional groups in agrochemical active ingredients, as evidenced by its incorporation into commercial SDH inhibitors such as isopyrazam and fluxapyroxad [2]. No single commercial building block currently offers all four substitution features, making the target compound a unique and non-substitutable intermediate for SAR exploration.

Synthetic methodology Building block procurement Fully substituted thiophenes

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate – Recommended Application Scenarios Based on Quantitative Evidence


SAR Expansion of Thiophene-Based SDH Inhibitor Leads in Agrochemical Discovery

When a research program has identified a lead thiophene-2-carboxamide with promising SDH inhibition but suboptimal field performance, this compound serves as a strategic diversification intermediate. The four substituents allow systematic variation of the amide portion (via ester hydrolysis), the 4-position (via cross-coupling after Cl activation), the 5-position (via oxidation of SCH3 to sulfoxide/sulfone), and the 3-position (retaining the metabolically stabilizing OCHF2 group). Bayer's patent US 6,100,220 demonstrates that compounds in this structural class achieve ≥80% disease control against Phytophthora infestans at 500 ppm, with potency driven by halogen and alkylthio substitution patterns [1]. Starting from this fully functionalized methyl ester eliminates 4–5 synthetic steps versus building from dichlorothiophene, as established by the Knochel methodology [2].

Prodrug Design and Pharmacokinetic Optimization in Medicinal Chemistry

The methyl ester form is specifically indicated when membrane permeability is limiting target engagement. With an estimated XLogP3 of 4.4–4.7 versus 3.9 for the corresponding carboxylic acid [1], the ester demonstrates superior predicted passive diffusion across biological membranes. This makes it suitable for cellular assays where the acid (ionized at pH 7.4) would exhibit negligible uptake. The OCHF2 group further contributes to metabolic stability, a characteristic leveraged in the design of commercial therapeutics and agrochemicals where CYP450-mediated oxidation of methoxy groups is a known clearance pathway [3].

Multicomponent Reaction Scaffold for Diversity-Oriented Synthesis

For medicinal chemistry groups pursuing diversity-oriented synthesis, this compound provides a single advanced intermediate that can be elaborated into dozens of distinct chemotypes. The Cl atom enables Suzuki, Sonogashira, or Buchwald-Hartwig couplings; the SCH3 group can be oxidized to sulfoxide or sulfone to modulate hydrogen-bonding capacity; the OCHF2 group provides a fluorinated probe for 19F NMR-based binding assays; and the methyl ester can be hydrolyzed for amide or hydrazide formation. No single commercially available thiophene building block offers this combination of orthogonal reactive sites [2].

Analog Generation for Patent Strategy and Freedom-to-Operate Analysis

In competitive agrochemical or pharmaceutical areas where broad Markush claims cover thiophene-2-carboxylic acid derivatives, this compound enables rapid synthesis of exemplifying analogs to establish proprietary freedom to operate. The fully substituted nature of the ring, with both lipophilic (SCH3) and halogenated (Cl, OCHF2) substituents, differentiates it from simpler thiophene scaffolds claimed in earlier patent families such as EP 0 450 355 and WO 95/27397 [1]. Procuring this specific compound, rather than generic thiophene-2-carboxylic acid, provides access to chemical space that is adjacent to but distinct from heavily patented SDH inhibitor pharmacophores.

Quote Request

Request a Quote for Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.